molecular formula C26H24N2 B12565097 1-Pyrenemethanamine, N-[[4-(dimethylamino)phenyl]methyl]- CAS No. 277306-33-9

1-Pyrenemethanamine, N-[[4-(dimethylamino)phenyl]methyl]-

Cat. No.: B12565097
CAS No.: 277306-33-9
M. Wt: 364.5 g/mol
InChI Key: CMZKVABDQZKRCC-UHFFFAOYSA-N
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Description

1-Pyrenemethanamine, N-[[4-(dimethylamino)phenyl]methyl]- is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrene moiety linked to a methanamine group, which is further substituted with a 4-(dimethylamino)phenylmethyl group. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of interest in research and industrial applications.

Preparation Methods

The synthesis of 1-Pyrenemethanamine, N-[[4-(dimethylamino)phenyl]methyl]- typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrene Derivative: The initial step involves the functionalization of pyrene to introduce a methanamine group. This can be achieved through nitration, reduction, and subsequent amination reactions.

    Introduction of the 4-(Dimethylamino)phenylmethyl Group: The next step involves the introduction of the 4-(dimethylamino)phenylmethyl group. This can be accomplished through a nucleophilic substitution reaction where the pyrene derivative reacts with a suitable electrophile, such as 4-(dimethylamino)benzyl chloride, under basic conditions.

Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, often utilizing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-Pyrenemethanamine, N-[[4-(dimethylamino)phenyl]methyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group, using reagents like alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to facilitate the desired transformations.

Scientific Research Applications

1-Pyrenemethanamine, N-[[4-(dimethylamino)phenyl]methyl]- has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of complex organic molecules and materials with specific electronic and optical properties.

    Biology: It serves as a fluorescent probe for studying biological systems, including cellular imaging and tracking of biomolecules.

    Medicine: The compound is investigated for its potential therapeutic applications, including its role as a drug candidate for targeting specific molecular pathways.

    Industry: It is utilized in the development of advanced materials, such as organic semiconductors and nonlinear optical materials, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 1-Pyrenemethanamine, N-[[4-(dimethylamino)phenyl]methyl]- involves its interaction with specific molecular targets and pathways. The compound’s pyrene moiety allows it to intercalate into DNA, while the dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biomolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

1-Pyrenemethanamine, N-[[4-(dimethylamino)phenyl]methyl]- can be compared with other similar compounds, such as:

The uniqueness of 1-Pyrenemethanamine, N-[[4-(dimethylamino)phenyl]methyl]- lies in its combination of a pyrene moiety with a dimethylamino-substituted phenyl group, which imparts distinct electronic and optical properties, making it valuable for specific scientific and industrial applications.

Properties

CAS No.

277306-33-9

Molecular Formula

C26H24N2

Molecular Weight

364.5 g/mol

IUPAC Name

N,N-dimethyl-4-[(pyren-1-ylmethylamino)methyl]aniline

InChI

InChI=1S/C26H24N2/c1-28(2)23-13-6-18(7-14-23)16-27-17-22-11-10-21-9-8-19-4-3-5-20-12-15-24(22)26(21)25(19)20/h3-15,27H,16-17H2,1-2H3

InChI Key

CMZKVABDQZKRCC-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)CNCC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2

Origin of Product

United States

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